![molecular formula C11H13BrO3 B1412727 S-3-Benzyloxy-2-bromopropionic acid methyl ester CAS No. 97486-35-6](/img/structure/B1412727.png)
S-3-Benzyloxy-2-bromopropionic acid methyl ester
Overview
Description
Scientific Research Applications
1. Synthesis of Heterocycles
S-3-Benzyloxy-2-bromopropionic acid methyl ester is used in the synthesis of heterocyclic compounds, such as 5-R1-benzyl-2-(R2-2-pyridylimino)thiazolidin-4-ones, which are produced through Meerwein reactions and cyclocondensation processes (Matiichuk, Obushak, & Tsyalkovskii, 2005).
2. Stereochemistry Studies
This compound is instrumental in exploring the stereochemistry of nucleophilic addition reactions, particularly in the study of the Reformatsky reaction mechanism, providing insights into reaction pathways and product configurations (Matsumoto, Tanaka, & Fukui, 1971).
3. Investigation of Side Reactions in Reformatsky Reaction
Research has been conducted to understand the side reactions that occur in the Reformatsky reaction, particularly with bromo esters, which are key components in this process. Studies on alkyl α-bromopropionates have shed light on the rate of self-condensation and other side reactions in this context (Newman & Evans, 1955).
4. Transesterification Processes
S-3-Benzyloxy-2-bromopropionic acid methyl ester is involved in transesterification reactions, which are significant in identifying components of mixtures of fatty esters. This has practical applications in analytical chemistry and biochemistry (Coutts & Midha, 1969).
5. Synthesis of Muramic Acid
The compound is used in the synthesis of muramic acid and its stereoisomer isomuramic acid. These syntheses are important for understanding the structure and function of these biologically relevant compounds (Ragoussis, Leondiadis, Livaniou, & Evangelatos, 1997).
6. Study of Chiral Adduct Formation
It is utilized in studying the addition of chiral esters to trimethylvinylsilane. This research provides insights into stereoselectivity and racemization processes in organic synthesis (Terentiev et al., 1996).
7. Plant Growth Regulatory Activity
In agrichemical research, derivatives of S-3-Benzyloxy-2-bromopropionic acid methyl ester show potential as plant growth regulators. These derivatives have been tested for branching and stunting activity in agricultural contexts (Kim, Song, & Ryu, 1994).
8. Polymerization Processes
The compound is used in atom transfer radical polymerization processes. This application is significant in the field of polymer chemistry for creating new polymeric materials (Wang, Zhu, Zhen-ping, & Zhu, 2005).
properties
IUPAC Name |
methyl (2S)-2-bromo-3-phenylmethoxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWIIBVKXVUCIV-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COCC1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](COCC1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-3-Benzyloxy-2-bromopropionic acid methyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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